molecular formula C18H19N5O2 B2811649 (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034251-79-9

(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2811649
CAS RN: 2034251-79-9
M. Wt: 337.383
InChI Key: NVPQHAAVJXMKRP-UHFFFAOYSA-N
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Description

The compound (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Scientific Research Applications

Antimicrobial Activity

Imidazole, a core structure in the compound, has been found to exhibit antimicrobial properties . This makes the compound potentially useful in the development of new antimicrobial drugs.

Anti-inflammatory Activity

Imidazole derivatives have been reported to show anti-inflammatory activity . This suggests that the compound could be used in the development of anti-inflammatory drugs.

Antitumor Activity

The compound could potentially be used in cancer treatment, as imidazole derivatives have been found to exhibit antitumor activity .

Antidiabetic Activity

Imidazole derivatives have also been reported to show antidiabetic activity , suggesting potential applications in the treatment of diabetes.

Use in Metal-Organic Frameworks (MOFs)

The compound could be used in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis .

Use in the Synthesis of Pyrimidine Derivatives

The compound could be used in the synthesis of pyrimidine derivatives, which have a wide range of biological activities and are important in medicinal chemistry .

Use in the Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

The compound could be used in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives, which have shown a range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, antihypertensive, and antihistaminic activities .

Use in the Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives

The compound could also be used in the synthesis of pyrimidino[4,5-d][1,3]oxazine derivatives .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of imidazole , a heterocyclic moiety that is known to interact with a broad range of targets due to its chemical and biological properties .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it is likely that multiple pathways could be affected.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-7-12(2)22-18(21-11)25-14-5-6-23(9-14)17(24)13-3-4-15-16(8-13)20-10-19-15/h3-4,7-8,10,14H,5-6,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPQHAAVJXMKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

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